N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a unique combination of functional groups, including hydroxyl, indenyl, thiophenyl, and cyclopentanecarboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl core. The cyclopentanecarboxamide moiety can be introduced using aminocarbonylation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives such as alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: Its unique structure may find applications in material science and other industrial processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to receptors or enzymes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities with the indenyl group in the molecule.
Thiophene derivatives: Compounds containing thiophenyl groups are structurally related.
Cyclopentanecarboxamide derivatives: Other compounds with similar carboxamide functionalities.
Uniqueness: N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-18(19(10-3-4-11-19)17-8-5-13-24-17)21-14-20(23)12-9-15-6-1-2-7-16(15)20/h1-2,5-8,13,23H,3-4,9-12,14H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBRFBVALYNLIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCC4=CC=CC=C43)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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